4-(4-Methylpiperazino)benzenesulfonamide
Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibitory Effects
One study synthesized a range of 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives with a 4-methylpiperazino moiety, to investigate their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds showed potent inhibition, suggesting potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer due to the role of carbonic anhydrases in these diseases (Gul et al., 2016).
Microwave-Assisted Extraction from Soil Samples
Another study developed a novel method for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil samples using microwave-assisted extraction followed by high-performance liquid chromatography. This research highlights the environmental presence and potential impacts of these compounds, including 4-(4-Methylpiperazino)benzenesulfonamide derivatives, indicating their significance in environmental science (Speltini et al., 2016).
Solid-Phase Synthesis Applications
The utility of polymer-supported benzenesulfonamides in chemical transformations for synthesizing diverse privileged scaffolds was reviewed, showcasing the adaptability of these compounds in synthesizing a wide array of chemical structures through solid-phase synthesis techniques. This highlights their utility in drug discovery and material science (Fülöpová & Soural, 2015).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including potentially similar structures to 4-(4-Methylpiperazino)benzenesulfonamide, were explored for their photophysical and photochemical properties. The study suggests significant potential for these compounds in photodynamic therapy applications due to their high singlet oxygen quantum yield, which is crucial for the Type II mechanism in treating cancer (Pişkin et al., 2020).
Environmental Contaminants Detection
A method based on gas chromatography-mass spectrometry was developed for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in particulate matter from outdoor air samples. This research underscores the environmental monitoring and potential health impact assessment of such compounds, indicating their widespread use and persistence in the environment (Maceira et al., 2018).
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZJGODBWDBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242653 | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)benzenesulfonamide | |
CAS RN |
1400644-35-0 | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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